Cas no 25390-17-4 ((RS)-Carbocisteine)

(RS)-Carbocisteine structure
(RS)-Carbocisteine structure
Product Name:(RS)-Carbocisteine
CAS No:25390-17-4
MF:C5H9NO4S
MW:179.19426035881
CID:277805
PubChem ID:1080
Update Time:2025-04-23

(RS)-Carbocisteine Chemical and Physical Properties

Names and Identifiers

    • Cysteine,S-(carboxymethyl)-
    • 1-carboxy-2-carboxymethylmercaptoethyl amine
    • S-(Carboxymethyl)-DL-cysteine
    • (RS)-Cysteine, S-(carboxymethyl)-
    • 5-Amino-3-thiadihexanoic acid
    • Carbocysteine, DL
    • DL-3-(Carboxymethylthio)alanine
    • DL-cysteine, S-(carboxymethyl)-
    • NSC 68427
    • S-(Carboxymethyl)-(RS)-cysteine
    • S-(Carboxymethyl)cysteine
    • (RS)-Carbocisteine
    • (RS)-Carbocisteine (S-(Carboxymethyl)-DL-cysteine)
    • Inchi: 1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
    • InChI Key: GBFLZEXEOZUWRN-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CC(C(=O)O)N

Computed Properties

  • Exact Mass: 179.02527
  • Monoisotopic Mass: 179.025228
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126

Experimental Properties

  • Density: 1.514
  • Boiling Point: 417.3°Cat760mmHg
  • Flash Point: 206.2°C
  • PSA: 100.62

(RS)-Carbocisteine Security Information

  • Storage Condition:4°C, protect from light

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(RS)-Carbocisteine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:25390-17-4)(RS)-Carbocisteine
Order Number:A1023676
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:29
Price ($):421.0
Email:sales@amadischem.com

Additional information on (RS)-Carbocisteine

Introduction to Cysteine, S-(carboxymethyl)- (CAS No. 25390-17-4)

Cysteine, S-(carboxymethyl)-, with the chemical formula C₅H₁₁NO₃S, is a significant compound in the field of biochemistry and pharmaceutical research. This compound, identified by its CAS number 25390-17-4, is widely recognized for its role in various biochemical processes and its potential applications in drug development. The unique structure of Cysteine, S-(carboxymethyl)- makes it a valuable intermediate in synthesizing more complex molecules, particularly in the realm of peptidomimetics and enzyme inhibitors.

The compound belongs to the thiol group of amino acids, characterized by the presence of a sulfhydryl (-SH) group. This feature is crucial for its biological activity, as it allows for participation in redox reactions and metal binding. The carboxymethyl group attached to the sulfur atom enhances its solubility in water, making it more versatile in aqueous environments. These properties have positioned Cysteine, S-(carboxymethyl)- as a key player in both academic research and industrial applications.

In recent years, significant advancements have been made in understanding the role of Cysteine, S-(carboxymethyl)- in biochemistry and pharmacology. One of the most notable areas of research involves its use as a building block for peptidomimetics. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved stability and pharmacokinetic properties. The ability of Cysteine, S-(carboxymethyl)- to form stable disulfide bonds makes it an ideal candidate for constructing such mimetics.

Recent studies have highlighted the potential of Cysteine, S-(carboxymethyl)- in developing novel enzyme inhibitors. Enzyme inhibition is a critical strategy in drug design, aiming to modulate the activity of specific enzymes involved in disease pathways. The sulfhydryl group of Cysteine, S-(carboxymethyl)- can interact with reactive sites on enzymes, leading to the development of potent inhibitors. For instance, researchers have explored its use in inhibiting cysteine proteases, which are implicated in various diseases such as cancer and inflammation.

The pharmaceutical industry has also shown interest in Cysteine, S-(carboxymethyl)- due to its potential as a precursor for drug synthesis. Its structural versatility allows for modifications that can enhance drug efficacy and reduce side effects. In particular, derivatives of Cysteine, S-(carboxymethyl)- have been investigated for their ability to cross-link proteins and peptides, which is relevant for developing biostable drugs and therapeutic agents.

Another area where Cysteine, S-(carboxymethyl)- has gained attention is in the field of nanotechnology and materials science. The compound's ability to form stable complexes with metals has led to its use in developing metal-organic frameworks (MOFs) and other advanced materials. These materials have applications ranging from gas storage to catalysis, showcasing the broad utility of Cysteine, S-(carboxymethyl)-.

The synthesis of Cysteine, S-(carboxymethyl)- is another area of active research. Chemists have developed various synthetic routes to produce this compound with high purity and yield. These methods often involve multi-step reactions that require careful optimization to ensure efficiency and scalability. The development of efficient synthetic protocols is crucial for integrating Cysteine, S-(carboxymethyl)- into larger-scale production processes.

In conclusion, Cysteine, S-(carboxymethyl)-, identified by its CAS number 25390-17-4, is a versatile compound with significant implications in biochemistry and pharmaceutical research. Its unique structure and biological activity make it a valuable tool for developing peptidomimetics, enzyme inhibitors, and other therapeutic agents. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.

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Amadis Chemical Company Limited
(CAS:25390-17-4)(RS)-Carbocisteine
A1023676
Purity:99%
Quantity:1g
Price ($):421.0
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